N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H9Cl2N5O3S and its molecular weight is 374.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research has been dedicated to synthesizing and characterizing compounds with structures similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, focusing on their potential biological activities. Studies such as those by Hassan et al. (2014) and Lalpara et al. (2021) have synthesized novel compounds and evaluated their properties, including cytotoxic and antidiabetic activities respectively (Hassan, Hafez, & Osman, 2014); (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Biological Activities
- Compounds bearing the 1,3,4-oxadiazole and pyrazole motifs have been investigated for various biological activities, including antibacterial, insecticidal, and nematocidal effects. For instance, Rai et al. (2009) synthesized novel oxadiazole derivatives and demonstrated significant antibacterial activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating potential applications in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Antimicrobial and Antitubercular Screening
- Newer derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, highlighting the therapeutic potential of such compounds. Nayak et al. (2016) demonstrated the synthesis and antitubercular activity of N-substituted pyrazole derivatives, suggesting their utility in developing new treatments for tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Pharmacological Evaluation
- Further studies have also investigated the pharmacological potential of these compounds, including their interactions with cannabinoid receptors and their role in inhibiting protoporphyrinogen oxidase, an enzyme target for herbicidal action. Katoch-Rouse and Horti (2003) explored the synthesis and potential of radiolabeled compounds for studying cannabinoid receptors, indicating applications in medical imaging and neuroscience (Katoch-Rouse & Horti, 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The exact mode of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Based on the molecular docking studies of related compounds, it is suggested that these compounds may bind to the active site of their target proteins, such as cdk2, inhibiting their function .
Biochemical Pathways
If this compound indeed targets cdk2, it could potentially affect the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of This compound If this compound acts similarly to related compounds, it could potentially induce cell cycle arrest and apoptosis in cancer cells by inhibiting cdk2 .
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O3S/c1-19-4-6(11(18-19)21-2)9(20)15-12-17-16-10(22-12)5-3-7(13)23-8(5)14/h3-4H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWERJVKSRMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.